molecular formula C11H13ClN2 B1490792 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1363405-05-3

7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1490792
CAS No.: 1363405-05-3
M. Wt: 208.69 g/mol
InChI Key: BULULOJRUNTEJZ-UHFFFAOYSA-N
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Description

Quinoxalines are a class of organic compounds that contain a ring structure made up of four carbon atoms and two nitrogen atoms . The “7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydro” part of the name suggests that the quinoxaline ring is partially saturated (making it tetrahydroquinoxaline), and that a chlorine atom is attached at the 7th position of the ring, and a cyclopropyl group is attached at the 1st position .


Molecular Structure Analysis

The molecular formula of “7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline” is C11H13ClN2 . The InChI code is 1S/C11H14N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h1-4,9,12H,5-8H2 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 208.69 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the literature.

Scientific Research Applications

Physicochemical Properties and Impurity Profile

  • Physicochemical Characterization : A study focused on the melting and dissociation properties of a related compound, cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, highlighting its significance in the crystallization and purification processes of ciprofloxacin. This investigation into physicochemical properties aids in understanding the substance's behavior under various conditions, which is crucial for pharmaceutical manufacturing (Yin Qiuxiang, 2002).

  • Reactivity and Impurity Analysis : Research on the reactivity of chloro-fluoro-quinolone carboxylic acid with piperazine in aqueous medium, leading to the formation of ciprofloxacin and identifying impurities, is another vital application. Understanding these reactions is essential for refining synthesis methods and improving drug purity (U. R. Kalkote et al., 1996).

Novel Compound Synthesis

  • Constrained ACC Derivatives : A study described the synthesis of constrained 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives through a remarkable cyclopropanation process. This synthesis route opens up possibilities for creating new compounds with potential applications in various fields, including pharmaceuticals and agrochemicals (Z. Szakonyi et al., 2002).

  • Quinoxaline Derivatives : Research into the synthesis and tautomerism of novel quinoxalines demonstrates the chemical versatility of quinoxaline derivatives. These compounds' ability to exhibit tautomerism can be leveraged in designing molecules with specific properties for use in materials science, pharmaceuticals, and organic electronics (H. Kim et al., 2003).

Crystal Structure Analysis

  • Structural Analysis : The crystal and molecular structure analysis of a related compound showcases the use of X-ray diffraction techniques in elucidating the arrangement of atoms within a molecule. Such analyses are foundational in the development of new materials and drugs by providing detailed insights into molecular interactions and stability (N. R. Thimmegowda et al., 2008).

Properties

IUPAC Name

6-chloro-4-cyclopropyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-8-1-4-10-11(7-8)14(6-5-13-10)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULULOJRUNTEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

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